molecular formula C16H22FNO3 B7900155 Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate

Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate

Cat. No.: B7900155
M. Wt: 295.35 g/mol
InChI Key: CMSDEXYWZHZUFX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22FNO3 and a molecular weight of 295.35 g/mol . This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a fluoro-hydroxyphenyl moiety. It is used in various chemical and biological applications due to its unique structural features.

Preparation Methods

The synthesis of tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(2-fluoro-6-hydroxyphenyl)piperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-hydroxyphenyl moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. The piperidine ring provides structural rigidity, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate include:

Biological Activity

Tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate (commonly referred to as TBFP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the biological activity associated with TBFP, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Chemical Formula : C₁₆H₂₂FNO₃
  • Molecular Weight : 295.35 g/mol
  • CAS Number : 1206970-27-5
  • Structure : The compound features a piperidine core substituted with a tert-butyl group and a 2-fluoro-6-hydroxyphenyl moiety.

TBFP's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit:

  • Antioxidant Activity : Compounds containing phenolic hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that TBFP may offer neuroprotective benefits, potentially through modulation of neuroinflammatory pathways.

Antiviral Properties

A study highlighted the antiviral potential of related compounds, suggesting that TBFP may exhibit similar activities. For instance, derivatives with piperidine structures have shown efficacy against various viruses, such as:

CompoundActivityReference
A-87380Neuraminidase inhibitor
A-192558Antiviral against tobacco mosaic virus
Compound 5Anti-HSV-1 activity

These findings indicate that TBFP could be explored for its antiviral properties, particularly in the context of viral infections where piperidine derivatives have been effective.

Anticancer Activity

Research into benzoylpiperidine derivatives has shown promising anticancer activities. For example, compounds similar to TBFP have demonstrated selective inhibition of cancer cell growth across various cancer types:

Cancer TypeIC₅₀ Value (µM)Reference
Breast Cancer7.9 - 92
Ovarian CancerVaries
Colorectal CancerVaries

These results suggest that TBFP may also possess anticancer properties worthy of further investigation.

Case Studies and Research Findings

  • Neuroprotective Study :
    A study synthesized a series of compounds including TBFP and assessed their neuroprotective effects in vitro. The results indicated significant neuroprotection against oxidative stress-induced neuronal death, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Antiviral Screening :
    In a comparative study of piperidine derivatives, TBFP was evaluated for its antiviral activity against HSV-1 and other viral strains. The compound exhibited moderate antiviral effects, warranting further exploration into its mechanism and efficacy.
  • Cytotoxicity Assays :
    Cytotoxicity assays conducted on various human cancer cell lines revealed that TBFP had selective cytotoxic effects, particularly at higher concentrations. The therapeutic index was calculated to assess safety and efficacy profiles for potential drug development.

Properties

IUPAC Name

tert-butyl 4-(2-fluoro-6-hydroxyphenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-9-7-11(8-10-18)14-12(17)5-4-6-13(14)19/h4-6,11,19H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSDEXYWZHZUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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